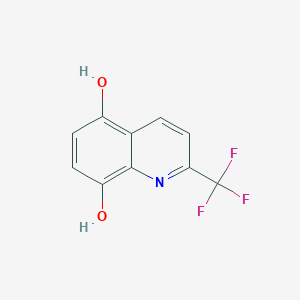

2-(Trifluoromethyl)quinoline-5,8-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(trifluoromethyl)quinoline-5,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-1-5-6(15)2-3-7(16)9(5)14-8/h1-4,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUKLKBSYSRSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744625 | |

| Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41192-41-0 | |

| Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)quinoline-5,8-diol

Introduction

Chemical Identity and Structure

2-(Trifluoromethyl)quinoline-5,8-diol is a heterocyclic organic compound featuring a quinoline core. The structure is characterized by a trifluoromethyl (-CF3) group at the 2-position and hydroxyl (-OH) groups at the 5- and 8-positions. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties and metabolic stability of the molecule. The 5,8-diol substitution pattern imparts redox activity, allowing the core to function as a quinone-hydroquinone system.

Significance and Potential Applications in Drug Discovery and Materials Science

Quinoline derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics. The introduction of a trifluoromethyl group is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

The quinoline-5,8-dione scaffold, the oxidized form of the 5,8-diol, is of particular interest due to its diverse biological activities, including anticancer and antimalarial properties.[2] These compounds can exert their effects through various mechanisms, including the generation of reactive oxygen species and inhibition of key enzymes like DT-diaphorase. Consequently, this compound represents a promising scaffold for the development of novel therapeutic agents with potentially enhanced efficacy and a favorable pharmacokinetic profile.

Scope of the Guide

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, based on established chemical transformations. It offers detailed, step-by-step experimental protocols for the synthesis of a key intermediate and its subsequent conversion to the final product. Furthermore, this guide outlines the essential analytical techniques for the thorough characterization of the synthesized compound, including predicted spectroscopic data based on analogous structures. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Retrosynthetic Analysis and Synthesis Strategy

A direct synthesis of this compound is not well-documented in the existing literature. Therefore, a robust, multi-step synthetic approach is proposed, leveraging well-established reactions in heterocyclic chemistry. The strategy involves the initial construction of a stable precursor, 5,8-dimethoxy-2-(trifluoromethyl)quinoline, followed by a demethylation step to yield the target diol.

The key transformation in this strategy is the formation of the quinoline ring. The Friedländer annulation is a highly effective method for this purpose, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4][5]

Proposed Synthesis Pathway

The proposed two-step synthesis is outlined below. It begins with the Friedländer annulation of 2-amino-3,6-dimethoxybenzaldehyde with ethyl 4,4,4-trifluoroacetoacetate to form the methoxy-protected intermediate, which is then deprotected to yield the final diol product.

Caption: Proposed two-step synthesis of this compound.

Rationale for the Selected Synthesis Pathway

-

Accessibility of Starting Materials: 2-Amino-3,6-dimethoxybenzaldehyde and ethyl 4,4,4-trifluoroacetoacetate are commercially available or can be synthesized through established methods, providing a practical entry point to the target scaffold.

-

Reliability of the Friedländer Annulation: This reaction is a classic and dependable method for constructing the quinoline core, with numerous variations and catalysts available to optimize the yield and regioselectivity.[6][7]

-

Use of Protecting Groups: The methoxy groups serve as robust protecting groups for the hydroxyl functionalities. They are stable under the conditions of the Friedländer reaction and can be reliably cleaved in a subsequent step.

-

Effective Demethylation: Boron tribromide is a powerful and widely used reagent for the demethylation of aryl methyl ethers, making it a suitable choice for the final deprotection step.[8]

Detailed Experimental Protocol

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 2-Amino-3,6-dimethoxybenzaldehyde | C₉H₁₁NO₃ | 181.19 | Commercially available | |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Commercially available | |

| L-Proline | C₅H₉NO₂ | 115.13 | Commercially available | Catalyst for Friedländer annulation |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Reaction solvent |

| Boron Tribromide (BBr₃) | BBr₃ | 250.52 | Commercially available | 1.0 M solution in DCM is convenient |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Reaction solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous solution | For workup |

| Brine | NaCl | 58.44 | Aqueous solution | For workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Drying agent | |

| Silica Gel | SiO₂ | 60.08 | For column chromatography |

Step-by-Step Synthesis Procedure

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,6-dimethoxybenzaldehyde (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and L-proline (0.2 eq.).

-

Add anhydrous ethanol as the solvent to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5,8-dimethoxy-2-(trifluoromethyl)quinoline as a solid.

-

Dissolve the 5,8-dimethoxy-2-(trifluoromethyl)quinoline (1.0 eq.) obtained from Step A in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (2.5 eq.) dropwise via a syringe, ensuring the internal temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

In-depth Characterization

The structural confirmation of the synthesized this compound and its precursor relies on a combination of spectroscopic techniques. The following are the expected characterization data based on analogous compounds reported in the literature.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The protons at positions 3 and 4 will likely appear as doublets, while the protons at positions 6 and 7 will also present as a pair of doublets. The two hydroxyl protons will appear as broad singlets, the chemical shift of which can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR will show signals corresponding to all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group (C-2) will exhibit a characteristic quartet due to coupling with the fluorine atoms. The carbons bearing the hydroxyl groups (C-5 and C-8) will be shifted downfield.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is anticipated to be in the typical range for an aromatic-CF₃ group, around -60 to -70 ppm relative to CFCl₃.[9][10][11][12]

Predicted NMR Data

| Compound | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | ¹⁹F NMR (Predicted δ, ppm) |

| 5,8-Dimethoxy-2-(trifluoromethyl)quinoline | 8.2-8.4 (d, 1H, H-4), 7.5-7.7 (d, 1H, H-3), 7.0-7.2 (d, 1H, H-6), 6.8-7.0 (d, 1H, H-7), 4.0-4.1 (s, 3H, OCH₃), 3.9-4.0 (s, 3H, OCH₃) | ~148 (q, C-2), ~122 (q, CF₃), ~150-155 (C-5, C-8), ~140 (C-8a), ~138 (C-4), ~125 (C-4a), ~120 (C-3), ~105-110 (C-6, C-7), ~56 (OCH₃), ~57 (OCH₃) | ~ -65 |

| This compound | 9.0-10.0 (br s, 2H, -OH), 8.1-8.3 (d, 1H, H-4), 7.4-7.6 (d, 1H, H-3), 6.9-7.1 (d, 1H, H-6), 6.7-6.9 (d, 1H, H-7) | ~147 (q, C-2), ~122 (q, CF₃), ~145-150 (C-5, C-8), ~138 (C-8a), ~137 (C-4), ~123 (C-4a), ~119 (C-3), ~110-115 (C-6, C-7) | ~ -65 |

Note: Predicted chemical shifts are based on general ranges for similar structures and may vary.[13][14][15][16]

The IR spectrum of this compound is expected to display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ will correspond to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1650 cm⁻¹ region. Strong bands corresponding to C-F stretching of the trifluoromethyl group should be visible in the 1100-1300 cm⁻¹ range.[17][18][19][20]

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of this compound (C₁₀H₆F₃NO₂), which is 229.0351 g/mol . Fragmentation patterns would likely involve the loss of small molecules such as CO or HCN, which is characteristic of quinoline structures.[21][22][23][24][25]

Safety Precautions and Handling

-

Boron Tribromide (BBr₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, is mandatory.

-

Trifluoro-containing compounds: While generally stable, some trifluoromethylated compounds can be volatile and should be handled in a fume hood.

-

General Precautions: Standard laboratory safety practices should be followed at all times. This includes wearing appropriate PPE, working in a well-ventilated area, and having access to an emergency shower and eyewash station.

Discussion and Future Perspectives

The synthetic route proposed in this guide offers a reliable and adaptable method for accessing this compound. The modularity of the Friedländer synthesis allows for the potential creation of a library of derivatives by varying the substituents on either of the starting materials.

Future work could focus on optimizing the reaction conditions for both the cyclization and demethylation steps to improve overall yield and purity. Furthermore, the biological activity of the title compound and its derivatives should be investigated, particularly in the context of anticancer and antimalarial drug discovery. The redox properties of the 5,8-diol moiety also suggest potential applications in materials science, for example, as a component in redox-active polymers or sensors.

References

-

Jiang, B., Dong, J., Jin, Y., Du, X., & Xu, M. (2008). The First Proline‐Catalyzed Friedlander Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(16), 2693–2696. [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information. [Link]

-

Sci-Hub. (n.d.). The First Proline‐Catalyzed Friedlander Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives. [Link]

-

ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

-

MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. [Link]

-

National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769. [Link]

-

Wikipedia. (n.d.). Skraup reaction. [Link]

-

NASA. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

Semantic Scholar. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline - IR Spectrum. [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline - Mass Spectrum. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

SpectraBase. (n.d.). 2-FLUOROQUINOLINE - Optional[19F NMR] - Chemical Shifts. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

PubMed. (1998). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

-

ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

ResearchGate. (n.d.). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. [Link]

-

MassBank. (2019). Quinoline. [Link]

-

ResearchGate. (n.d.). Demethylation of 2,4-Dimethoxyquinolines: The Synthesis of Atanine. [Link]

-

Semantic Scholar. (n.d.). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]

-

MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

- Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.

-

PubMed. (n.d.). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. The First Proline‐Catalyzed Friedlander Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives | Scilit [scilit.com]

- 7. Sci-Hub. The First Proline‐Catalyzed Friedlander Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives / European Journal of Organic Chemistry, 2008 [sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. colorado.edu [colorado.edu]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tsijournals.com [tsijournals.com]

- 17. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

- 18. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quinoline [webbook.nist.gov]

- 24. Quinoline [webbook.nist.gov]

- 25. massbank.eu [massbank.eu]

Introduction: The Strategic Combination of a Privileged Scaffold with Key Functional Groups

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinoline-5,8-diol

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active compounds.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[2][3] The therapeutic potential of a quinoline-based molecule is significantly influenced by the nature and position of its substituents.[1]

This guide focuses on a specific derivative, this compound, which incorporates two functional groups of high strategic importance in drug design: a trifluoromethyl (CF3) group and a hydroquinone moiety. The CF3 group is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The quinoline-5,8-dione/diol system, a recognized pharmacophore, is implicated in various biological activities, including potent anticancer properties.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, proposes a synthetic route, and discusses potential biological activities and mechanisms of action based on the current scientific literature. This document is intended for researchers, scientists, and drug development professionals interested in the exploration and application of novel quinoline derivatives.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale Based on Analogs |

| Molecular Weight | 231.16 g/mol | Calculated based on the chemical formula C10H6F3NO2. |

| Melting Point (°C) | > 200 (with decomposition) | Hydroxyquinolines and quinoline-diols often have high melting points due to intermolecular hydrogen bonding. The parent 2-(Trifluoromethyl)quinoline has a melting point of 58-62 °C.[5] The diol functionality is expected to significantly increase this value. |

| logP (Octanol/Water) | 2.5 - 3.5 | The trifluoromethyl group increases lipophilicity (logP). For instance, 2-Trifluoromethyl-4-methyl-5-hydroxyquinoline has a calculated XLogP3 of 3.1.[6] The two hydroxyl groups will decrease the logP. 8-Hydroxyquinoline has a log Kow of 2.02.[7] The combined effect is predicted to be in this range. |

| pKa | Phenolic Hydroxyls: 8-10Quinoline Nitrogen: ~2-3 | The hydroxyl groups are expected to have pKa values typical for phenolic compounds. The electron-withdrawing trifluoromethyl group will lower the pKa of the quinoline nitrogen, making it less basic than the parent quinoline. A predicted pKa for 7-(Trifluoromethyl)quinoline is 2.55.[4] |

| Aqueous Solubility | Low to moderate | The hydroquinone moiety will enhance aqueous solubility compared to the parent 2-(Trifluoromethyl)quinoline. However, the overall flat aromatic structure and the trifluoromethyl group will likely result in low to moderate solubility. The solubility of quinoline itself is influenced by pH.[1] |

| Chemical Stability | Moderate | The hydroquinone moiety is susceptible to oxidation, potentially converting to the corresponding quinone. Trifluoromethylated quinolines generally exhibit good chemical and metabolic stability.[4] |

Synthesis and Characterization

A plausible synthetic pathway for this compound can be conceptualized based on established quinoline synthesis methodologies. The following workflow outlines a potential approach.

Caption: Proposed synthetic workflow for this compound.

Structural and Purity Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the aromatic protons on the quinoline core and the hydroxyl protons.

-

¹³C NMR will show characteristic peaks for the carbon atoms of the quinoline scaffold, with the trifluoromethyl group appearing as a quartet.

-

¹⁹F NMR should display a singlet corresponding to the CF3 group.[8]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H stretching of the hydroxyl groups, C=C and C=N stretching of the quinoline ring, and C-F stretching of the trifluoromethyl group.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound and for the quantitative analysis required in physicochemical property determination.

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of this compound is essential for its development as a potential therapeutic agent. The following are detailed methodologies for key experiments.[4]

Melting Point Determination

The melting point provides a preliminary indication of purity.

-

Sample Preparation: A small, dry sample of the compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate, and the temperature range over which the sample melts is recorded. For a pure compound, this range should be narrow.

Determination of logP (Octanol-Water Partition Coefficient)

logP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. A known amount is added to the n-octanol/water mixture.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by centrifugation to separate the layers.

-

Concentration Measurement: The concentration of the compound in both the n-octanol and aqueous phases is determined using a validated HPLC-UV method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination by Potentiometric Titration

The pKa values indicate the extent of ionization at a given pH, which affects solubility and biological activity.

-

Sample Preparation: A known concentration of the compound is dissolved in a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve.

Aqueous Solubility Determination

Solubility is a critical parameter for drug formulation and bioavailability.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH.

-

Equilibration: The suspension is shaken at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Concentration Measurement: The concentration of the dissolved compound in the clear supernatant is determined by HPLC-UV.

-

Result: The aqueous solubility is reported in units such as mg/mL or µM. This experiment should be repeated at different pH values to understand the pH-solubility profile.

Potential Biological Activity and Mechanisms of Action

The chemical structure of this compound suggests several potential biological activities, primarily in the realm of oncology.

Anticancer Activity

Quinoline-5,8-diones are known for their antiproliferative effects. A key enzyme often associated with the bioactivity of quinones is NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones, which can be a detoxification pathway. However, for some quinone-based anticancer drugs, NQO1-mediated reduction can lead to the formation of cytotoxic species or disrupt cellular redox balance, leading to selective killing of cancer cells that overexpress NQO1.

Caption: Potential NQO1-mediated mechanism of action.

The trifluoromethyl group may also contribute to anticancer activity by enhancing the molecule's ability to inhibit key cellular targets, such as kinases, a common mechanism for quinoline-based anticancer drugs.

Experimental Workflow for Cytotoxicity Assessment

To evaluate the potential anticancer activity of this compound, a series of in vitro assays should be conducted.

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Conclusion

This compound is a molecule of significant interest, combining a privileged quinoline scaffold with a trifluoromethyl group and a hydroquinone moiety. While direct experimental data is currently lacking, this guide provides a comprehensive framework for its investigation, including predicted physicochemical properties, a proposed synthetic route, detailed experimental protocols for characterization, and a rationale for its potential biological activity. The information presented here serves as a valuable resource for researchers and drug development professionals, enabling a systematic and scientifically grounded approach to unlocking the therapeutic potential of this promising compound. Further experimental validation of the predicted properties and biological activities is a critical next step in its development.

References

- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.

-

PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025).

-

PubChem. (n.d.). 2-Trifluoromethyl-4-methyl-5-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

de Oliveira, R. K., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969–2980. [Link]

-

Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1837-1843. [Link]

-

Dela Cruz, M. J. B., & Boykin, D. W. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 24(21), 3959. [Link]

-

Kaur, H., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry, 27(12), 996-1011. [Link]

- Singh, P., & Kumar, V. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Tlustý, M., et al. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...

- Ali, T. A., & Mohamed, S. K. (2025). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.

-

Gherman, C., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(15), 4987. [Link]

-

Naylor, M. A., et al. (2009). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Bioorganic & Medicinal Chemistry, 17(19), 6906–6913. [Link]

-

Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. [Link]

-

Khan, I., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry. [Link]

- JETIR. (2018). Review of Quinoline Derivatives.

- Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.

- Mary, Y. S., & Balachandran, V. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.

-

Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4). [Link]

-

PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

PubMed. (n.d.). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Retrieved from [Link]

-

Sauthof, L., et al. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 579-592. [Link]

Sources

- 1. jetir.org [jetir.org]

- 2. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Trifluoromethyl-4-methyl-5-hydroxyquinoline | C11H8F3NO | CID 136070691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. impactfactor.org [impactfactor.org]

- 10. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoline-5,8-diol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoline-5,8-diol, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs to project its chemical properties, propose viable synthetic routes, and explore its potential applications, particularly in drug discovery. By examining the influence of the trifluoromethyl group and the 5,8-diol substituents on the quinoline core, this guide offers a predictive yet scientifically grounded perspective for researchers interested in this and similar molecular scaffolds.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[4][5] Concurrently, hydroxylation of the quinoline core can introduce new points for hydrogen bonding and potential metabolic pathways. This guide focuses on the specific, albeit less documented, molecule: this compound.

Due to the limited direct literature on this compound, this guide will extrapolate from the known chemistry and biology of related compounds, including 2-(Trifluoromethyl)quinoline and various hydroxylated quinolines. This approach provides a robust framework for understanding the potential of this molecule and designing future research.

Molecular Structure and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its structure can be confidently proposed.

Chemical Structure

The chemical structure of this compound is characterized by a quinoline core substituted with a trifluoromethyl group at the 2-position and hydroxyl groups at the 5- and 8-positions.

Caption: Proposed chemical structure of this compound.

Projected Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in biological systems. The following table summarizes the projected properties based on known data for related compounds.

| Property | Projected Value | Rationale and Supporting Evidence |

| Molecular Formula | C₁₀H₆F₃NO₂ | Based on the proposed chemical structure. |

| Molecular Weight | 229.16 g/mol | Calculated from the molecular formula. |

| Melting Point (°C) | > 200 (decomposes) | Dihydroxyquinolines often have high melting points due to intermolecular hydrogen bonding. The presence of the CF3 group may slightly alter this. |

| pKa | ~5-6 (basic, quinoline N), ~9-10 (acidic, phenolic OHs) | The quinoline nitrogen is basic, while the phenolic hydroxyl groups are acidic. The electron-withdrawing CF3 group will likely decrease the basicity of the nitrogen compared to unsubstituted quinoline. |

| logP | 1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity. However, the two hydroxyl groups will increase hydrophilicity, leading to a moderate overall logP value. For comparison, 6-(trifluoromethyl)quinoline has a reported logP of 3.25.[5] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The presence of hydroxyl groups should impart some water solubility, but the overall aromatic and fluorinated structure will limit it. |

Synthesis and Chemical Reactivity

A viable synthetic route to this compound would likely involve a multi-step process, starting from a pre-functionalized aniline derivative.

Proposed Synthetic Workflow

The following diagram outlines a potential synthetic pathway.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 2-(Trifluoromethyl)-5,8-dimethoxyquinoline.

-

To a solution of 2-amino-1,4-dimethoxybenzene in a suitable solvent (e.g., ethanol), add ethyl trifluoroacetoacetate.

-

Heat the mixture to reflux for several hours to facilitate the formation of the enamine intermediate.

-

The subsequent cyclization can be achieved by heating at a higher temperature, often in a high-boiling point solvent like diphenyl ether, or by using a catalyst such as polyphosphoric acid.

-

Purify the resulting 2-(Trifluoromethyl)-5,8-dimethoxyquinoline by column chromatography.

-

-

Step 2: Demethylation to this compound.

-

Dissolve the product from Step 1 in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a solution of boron tribromide (BBr₃) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction carefully with methanol, followed by water.

-

Extract the product into an organic solvent and purify by recrystallization or column chromatography.

-

Potential Applications in Drug Discovery and Materials Science

The unique combination of a quinoline core, a trifluoromethyl group, and diol functionality suggests several potential applications for this compound.

Anticancer and Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial and anticancer properties.[1][3] The trifluoromethyl group can enhance these activities. The 5,8-diol substitution pattern is reminiscent of the quinone/hydroquinone system, which is implicated in the generation of reactive oxygen species (ROS) and can contribute to cytotoxicity against cancer cells and parasites.

Sodium Channel Blockers for Analgesic and Antiepileptic Applications

Recent studies have identified quinoline-derived trifluoromethyl alcohols as potent sodium channel blockers with analgesic and antiepileptic properties.[2][6] The structural features of this compound make it a candidate for investigation in this area.

Caption: Potential therapeutic applications of this compound.

Fluorescent Probes and Materials Science

The quinoline scaffold is inherently fluorescent. The introduction of electron-donating hydroxyl groups and an electron-withdrawing trifluoromethyl group can modulate the photophysical properties, making this molecule a potential candidate for the development of fluorescent probes for biological imaging or as a building block for advanced organic materials.[7]

Conclusion and Future Directions

This compound represents a promising yet underexplored molecule with significant potential in drug discovery and materials science. This guide has provided a comprehensive, albeit predictive, overview of its structure, properties, synthesis, and potential applications based on the established chemistry of related compounds. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activities. The insights gained from such studies will not only illuminate the potential of this specific compound but also contribute to the broader understanding of how functional group modifications on the quinoline scaffold can be harnessed for the development of novel therapeutics and materials.

References

- Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3).

-

PubChem. (n.d.). 2-(Trifluoromethyl)quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. Retrieved from [Link]

- Pan, Q., Wang, J., Wang, Q., Li, H., & Wu, Y. (2020). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones: Regiochemistry Reversal Comparing to the Standard Skraup‐Doebner‐Von Miller Synthesis. ChemistrySelect, 5(13), 4099–4103.

-

Chemical Synthesis Database. (n.d.). 2-methyl-8-(trifluoromethyl)quinoline. Retrieved from [Link]

- RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.

- PubMed. (2022).

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 4-Chloro-8-(trifluoromethyl)quinoline. Retrieved from [Link]

-

RSC Publishing. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

Discovery and Isolation of Novel Quinoline-5,8-diol Compounds: A Modern Approach from Bench to Bioactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-5,8-dione scaffold, and its reduced diol form, represent a privileged class of heterocyclic compounds with a remarkable breadth of biological activities, including potent anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] This guide provides an in-depth technical overview of the modern workflows employed in the discovery, isolation, and characterization of novel quinoline-5,8-diol derivatives. Moving beyond a simple recitation of methods, this document elucidates the causal reasoning behind experimental choices, offering field-proven insights into both natural product isolation and rational synthetic design. We will detail self-validating protocols for purification and structural elucidation, explore common mechanisms of action, and present a framework for assessing the therapeutic potential of these compelling molecules.

The Quinoline-5,8-diol Core: A Scaffold of Therapeutic Promise

The quinoline ring system is a cornerstone in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4][5] The 5,8-dione substructure, a para-quinone fused to the heterocyclic ring, is particularly significant. This feature imparts a unique electrochemical reactivity, making these compounds potent modulators of cellular redox processes. They are known to generate reactive oxygen species (ROS), inhibit crucial enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), and intercalate with DNA, leading to a variety of cytotoxic and antimicrobial effects.[5][6][7]

Natural quinolinequinones have been isolated from various sources, and their synthetic derivatives have been extensively researched for decades, demonstrating significant therapeutic potential.[1][2] This guide provides the technical foundation necessary to explore this chemical space and identify new, potent drug candidates.

Strategic Pathways to Discovery: Synthesis and Nature

The discovery of novel quinoline-5,8-diol compounds follows two primary pathways: isolation from natural sources and targeted chemical synthesis. The choice of approach depends on the research objective, available resources, and the desired level of novelty and structural diversity.

Pathway 1: Bio-prospecting and Natural Product Isolation

Marine organisms, such as sponges and hydroids, as well as endophytic fungi, are rich sources of unique secondary metabolites, including quinoline alkaloids.[4][8][9][10] The process of isolating these compounds is a multi-step endeavor known as bioassay-guided fractionation.

The core principle is to systematically separate a complex biological extract into simpler fractions, testing each for the desired biological activity at each stage, thereby "guiding" the purification of the active compound.

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Pathway 2: Rational Design and Chemical Synthesis

Synthetic chemistry provides unparalleled control over molecular architecture, allowing for the creation of targeted libraries of derivatives to explore structure-activity relationships (SAR).[7][11] The synthesis typically begins with the construction of the core quinoline-5,8-dione ring, followed by functionalization.

Several classic "named reactions" are foundational for synthesizing the quinoline ring system, each suited for different substitution patterns.[12]

-

Skraup Synthesis: Condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[3][13] This is a robust but often harsh method.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[14]

-

Friedländer Synthesis: Condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene group (e.g., an acetoacetic ester).[5][14] This is a highly versatile and widely used method.

A common and efficient modern method involves the direct oxidation of a commercially available hydroxyquinoline precursor. The following protocol is adapted from Barrett's method for the synthesis of quinoline-5,8-dione (4) from quinolin-5-ol (3).[11]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve quinolin-5-ol (3) (1.0 eq) in a 2:1 mixture of acetonitrile (CH₃CN) and water (H₂O). Place the reaction vessel in an ice bath (0 °C) under a nitrogen atmosphere.

-

Causality: The use of a biphasic solvent system aids in dissolving both the organic starting material and the oxidant. The inert nitrogen atmosphere prevents unwanted side reactions, and the low temperature controls the exothermic nature of the oxidation.

-

-

Oxidant Addition: In a separate flask, prepare a solution of iodobenzene diacetate (PIDA) (3.0 eq) in the same CH₃CN:H₂O solvent mixture. Add this solution dropwise to the stirred quinolin-5-ol solution over 1 hour.

-

Causality: PIDA is a mild and effective hypervalent iodine oxidant suitable for this transformation. Slow, dropwise addition is critical to maintain temperature control and prevent the formation of over-oxidized byproducts.

-

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Once complete, add deionized water to the reaction mixture to quench any remaining oxidant.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into ethyl acetate (EtOAc) three times.

-

Causality: The quinoline-5,8-dione product is more soluble in the organic phase (EtOAc) than in the aqueous phase, allowing for its selective removal.

-

-

Purification: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.[11] Further purification can be achieved via column chromatography if necessary.

Isolation and Purification: The Art of Separation

Whether from a complex natural extract or a synthetic reaction mixture, purification is a critical step to obtain a single, well-characterized compound. The basic nature of the quinoline nitrogen often presents unique challenges.

Chromatographic Techniques

-

Column Chromatography (Normal Phase): Silica gel is the most common stationary phase. However, the acidic nature of silica can lead to strong, sometimes irreversible, binding of the basic quinoline nitrogen, resulting in significant peak tailing or streaking.[15]

-

Self-Validating Protocol Tip: To counteract this, add a basic modifier to the mobile phase. A small amount (0.5-2%) of triethylamine (NEt₃) or a 7N solution of ammonia in methanol will neutralize the acidic silanol groups on the silica surface, dramatically improving peak shape and recovery.[15]

-

-

Reverse-Phase Chromatography (e.g., C18): This is often a better choice for quinoline derivatives, especially for final purification via HPLC. The stationary phase is nonpolar, and separation is achieved using polar mobile phases (e.g., water/acetonitrile or water/methanol), minimizing the problematic acid-base interactions.[16]

-

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases altogether, making it ideal for separating compounds prone to irreversible adsorption. It has been successfully used for purifying quinoline derivatives.[17]

Structural Elucidation: Defining the Molecule

Once a compound is purified, its exact chemical structure must be determined using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and, through fragmentation patterns (MS/MS), offers clues about its substructures. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, allowing for the determination of the molecular formula.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete 3D structure.

-

¹H NMR: Shows the number of different types of protons and their connectivity. For quinoline-5,8-diones, characteristic chemical shifts are observed for the protons on the heterocyclic and quinone rings.[19]

-

¹³C NMR: Reveals the number of different types of carbon atoms. The carbonyl carbons of the 5,8-dione moiety typically appear at distinctive downfield shifts (e.g., ~188-192 ppm).[19]

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to piece together the full molecular skeleton by establishing correlations between protons and carbons.

-

-

Infrared (IR) and UV-Visible Spectroscopy: IR spectroscopy helps identify key functional groups, such as the C=O stretch of the quinone.[18] UV-Vis spectroscopy reveals information about the conjugated π-system of the molecule.[20]

Bioactivity and Mechanism of Action

With a pure, characterized compound in hand, the next phase is to quantify its biological activity and understand how it works at a molecular level.

Quantifying Biological Potency

The potency of novel compounds is typically assessed using in vitro cell-based assays. The results are often reported as the half-maximal inhibitory concentration (IC₅₀) or the minimum inhibitory concentration (MIC).

| Compound Class | Derivative Example | Target Cell Line | Bioactivity (IC₅₀) | Reference |

| Amino-quinoline-dione | 6d (C6-substituted) | HeLaS3 (sensitive) | 0.80 µM | [7][11] |

| Amino-quinoline-dione | 6d (C6-substituted) | KB-vin (multidrug resistant) | 1.52 µM | [7][11] |

| Amino-quinoline-dione | 7d (C7-substituted) | HeLaS3 (sensitive) | 0.59 µM | [7][11] |

| Amino-quinoline-dione | 7d (C7-substituted) | KB-vin (multidrug resistant) | 0.97 µM | [7][11] |

| Quinoline-Chalcone | 12e | MGC-803 (gastric cancer) | 1.38 µM | [21] |

Table summarizing the antiproliferative activity of selected novel quinoline-5,8-dione derivatives.

Investigating the Mechanism of Action (MoA)

Understanding the MoA is crucial for drug development. Quinoline-5,8-diones are known to act through several mechanisms. For instance, certain derivatives are potent competitive inhibitors of NQO1, an enzyme often overexpressed in cancer cells.[7] Inhibition of NQO1 can lead to an increase in intracellular reactive oxygen species (ROS), triggering mitochondrial dysfunction and apoptosis (programmed cell death).

Caption: Potential MoA via NQO1 Inhibition and ROS Induction.

Conclusion and Future Outlook

The discovery of novel quinoline-5,8-diol compounds remains a vibrant and promising field of research. The integration of natural product screening with rational synthetic design provides a powerful engine for identifying new therapeutic leads. Advances in chromatographic purification and spectroscopic characterization allow for the rapid and confident identification of novel structures. As our understanding of the complex mechanisms through which these compounds exert their biological effects deepens, so too will our ability to design next-generation agents with enhanced potency and selectivity for treating a wide range of diseases, from cancer to multi-drug resistant infections.

References

- Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed.

- Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Bentham Science Publishers.

- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.

- Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione | Request PDF. ResearchGate.

- Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PMC - PubMed Central.

- Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. PubMed.

- Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed.

- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate.

- Purification of Quinoline. Chempedia - LookChem.

- Method for preparing quinoline-5,8-diones. Google Patents.

- Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.

- Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A.

- Quinoline antimalarials: mechanisms of action and resistance. PubMed.

- Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- A Technical Guide to the Discovery and Isolation of Novel Quinolinone Compounds. Benchchem.

- Isolation of marine natural products. Semantic Scholar.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.

- Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. PubMed Central.

- Quinoline – Knowledge and References. Taylor & Francis.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.

- Isolation of Marine Natural Products. Springer Nature Experiments.

- Marine natural products : synthesis and isolation of bioactive analogues. UBC Library Open Collections.

- Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Semantic Scholar.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI.

- Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR). NIH.

- Marine organisms for the isolation of different marine natural products. ResearchGate.

- Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Arabian Journal of Chemistry.

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. ResearchGate.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate.

- Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Scirp.org.

Sources

- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Isolation of Marine Natural Products | Springer Nature Experiments [experiments.springernature.com]

- 10. Identification of Bioactive Compounds from Marine Natural Products and Exploration of Structure-Activity Relationships (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iipseries.org [iipseries.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

Quantum Chemical Blueprint for Trifluoromethylated Quinolinediols: A Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the quantum chemical studies of trifluoromethylated quinolinediols, a class of heterocyclic compounds with significant potential in drug development. For researchers, scientists, and professionals in medicinal chemistry, this document outlines the critical interplay between computational and experimental chemistry. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of these molecules. By presenting detailed computational and experimental protocols, alongside a comprehensive analysis of the resulting data, this guide serves as a blueprint for the rational design of novel therapeutic agents based on the trifluoromethylated quinolinediol scaffold.

Introduction: The Strategic Imperative of Fluorination in Quinoline Scaffolds

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive natural products and synthetic drugs.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties. The strategic incorporation of fluorine-containing substituents, particularly the trifluoromethyl (CF3) group, has emerged as a powerful strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. The strong electron-withdrawing nature of the CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

When combined with the quinolinediol scaffold, the trifluoromethyl group can lead to compounds with unique electronic and biological profiles. Quantum chemical calculations provide an indispensable toolkit for understanding these properties at the molecular level, enabling the in silico prediction of molecular geometry, electronic structure, and spectroscopic signatures. This predictive power accelerates the drug discovery process by allowing for the rational design of molecules with desired characteristics, thereby reducing the time and cost associated with synthesizing and testing large numbers of compounds.

This guide will focus on the theoretical and practical aspects of quantum chemical studies of trifluoromethylated quinolinediols, using a representative molecule, 2-(trifluoromethyl)quinoline-5,8-diol, as a case study. We will explore the synergy between computational predictions and experimental validation, providing a comprehensive framework for researchers in the field.

The Computational Armamentarium: Methodologies for Quantum Chemical Insights

The foundation of modern quantum chemical studies lies in the accurate and efficient solution of the Schrödinger equation. For molecules of pharmaceutical interest, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of computational cost and accuracy.

The Causality behind Method Selection: Why DFT?

DFT is chosen for its ability to provide reliable predictions of a wide range of molecular properties, including:

-

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms in a molecule, which is crucial for understanding its interaction with biological targets.

-

Electronic Properties: Calculating the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability.

-

Spectroscopic Properties: Simulating vibrational (Infrared and Raman) and electronic (UV-Visible) spectra, which are essential for the experimental characterization of the synthesized compounds.

The selection of the functional and basis set is a critical decision in any DFT study. For the studies of trifluoromethylated quinolinediols, the B3LYP hybrid functional is a common and reliable choice, as it incorporates both Hartree-Fock exchange and DFT exchange-correlation. The 6-311++G(d,p) basis set is well-suited for these systems, as it provides a flexible description of the electron density, including polarization and diffuse functions that are important for accurately modeling the effects of the electronegative fluorine and oxygen atoms.

Self-Validating Systems: The Experimental-Computational Workflow

A robust quantum chemical study is not performed in isolation. It is part of a self-validating system where computational predictions are continuously benchmarked against experimental data. This iterative process enhances the reliability of the computational models and provides deeper insights into the experimental observations.

Experimental Protocols: From Synthesis to Spectroscopic Validation

The synthesis of trifluoromethylated quinolinediols requires a multi-step approach, beginning with the construction of the quinolinediol scaffold, followed by the introduction of the trifluoromethyl group.

Synthesis of the Quinolinediol Scaffold

A common route to quinoline-5,8-diols involves the synthesis of the corresponding quinoline-5,8-dione, followed by reduction.

Protocol for the Synthesis of Quinoline-5,8-dione:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-8-hydroxyquinoline in a suitable solvent such as dilute sulfuric acid.

-

Oxidation: Cool the solution in an ice bath and add a solution of an oxidizing agent, such as potassium dichromate or Fremy's salt (potassium nitrosodisulfonate), dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for the Reduction to Quinoline-5,8-diol:

-

Reaction Setup: Dissolve the purified quinoline-5,8-dione in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

-

Reduction: Add a reducing agent, such as sodium borohydride or tin(II) chloride, portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by the careful addition of water. Neutralize the solution and extract the product with an organic solvent.

-

Purification: Dry, concentrate, and purify the product by recrystallization or column chromatography.

Trifluoromethylation of the Quinolinediol

The direct C-H trifluoromethylation of the quinolinediol can be achieved using various trifluoromethylating reagents.

Protocol for Trifluoromethylation using a Togni Reagent:

-

Reaction Setup: In a reaction vessel, dissolve the quinoline-5,8-diol and a suitable catalyst (e.g., a copper(I) salt) in an appropriate solvent (e.g., acetonitrile).

-

Reagent Addition: Add the Togni reagent (a hypervalent iodine compound) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring by TLC.

-

Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Spectroscopic Characterization

The structure of the synthesized trifluoromethylated quinolinediol must be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | To determine the number and connectivity of protons. | Aromatic protons on the quinoline ring, hydroxyl protons (which may be broad and exchangeable with D₂O). |

| ¹³C NMR | To identify the carbon framework of the molecule. | Aromatic carbons, carbons of the hydroxyl groups, and the carbon of the CF₃ group (with characteristic splitting due to C-F coupling). |

| ¹⁹F NMR | To confirm the presence and environment of the trifluoromethyl group. | A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| FTIR Spectroscopy | To identify the functional groups present. | Broad O-H stretching vibrations for the hydroxyl groups, C=C and C=N stretching vibrations for the aromatic rings, and C-F stretching vibrations for the trifluoromethyl group. |

Quantum Chemical Results and Discussion: A Case Study of this compound

To illustrate the power of quantum chemical calculations, we present a theoretical study of this compound performed using DFT at the B3LYP/6-311++G(d,p) level of theory.

Molecular Geometry and Structural Parameters

The geometry of the molecule was optimized to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis. The quinoline ring system is essentially planar, with the trifluoromethyl and hydroxyl groups lying in or close to the plane of the ring.

| Parameter | Calculated Value (Å or °) | Comments |

| C-F Bond Lengths | ~1.34 Å | Typical for a CF₃ group on an aromatic ring. |

| C-O Bond Lengths | ~1.36 Å | Consistent with phenolic C-O bonds. |

| O-H Bond Lengths | ~0.97 Å | Standard for hydroxyl groups. |

| Dihedral Angles | Near 0° or 180° | Indicating a largely planar structure. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy gap between them provides insight into the chemical reactivity and kinetic stability of the molecule.

The relatively small HOMO-LUMO gap suggests that this compound is a moderately reactive molecule, which is often a desirable characteristic for biologically active compounds. The localization of the HOMO on the electron-rich diol-substituted benzene ring and the LUMO on the electron-deficient trifluoromethyl-substituted pyridine ring indicates the potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP) Map

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

The MEP analysis reveals that the most negative potential (red regions) is located around the oxygen atoms of the hydroxyl groups, indicating these are the most likely sites for electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms of the hydroxyl groups and the trifluoromethyl group, suggesting these are susceptible to nucleophilic attack. This information is invaluable for understanding potential intermolecular interactions, such as hydrogen bonding with biological receptors.

Vibrational and Electronic Spectra

The calculated vibrational frequencies and electronic absorption spectra can be directly compared with experimental data to validate the computational model.

| Spectroscopic Data | Calculated | Experimental Correlation |

| Key IR Frequencies (cm⁻¹) | O-H stretch: ~3400 (broad)C-F stretch: ~1100-1300 | Correlates well with the broad hydroxyl absorption and strong C-F stretching bands observed in the experimental FTIR spectrum. |

| UV-Vis λmax (nm) | ~350 nm | Provides a theoretical prediction for the main absorption band, which can be confirmed by UV-Vis spectroscopy. |

Conclusion and Future Outlook

This technical guide has demonstrated the synergistic application of quantum chemical calculations and experimental methodologies in the study of trifluoromethylated quinolinediols. The detailed protocols and data analysis presented herein provide a robust framework for researchers to explore the structure-property relationships of this promising class of compounds.

The integration of computational chemistry into the drug discovery pipeline is no longer an option but a necessity. By leveraging the predictive power of methods like DFT, scientists can make more informed decisions, accelerate the design-build-test-learn cycle, and ultimately contribute to the development of more effective and safer medicines. Future work in this area will likely involve the use of more advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to study the interactions of these compounds with their biological targets in greater detail.

References

-

Science Journal of Analytical Chemistry. "Quantum Chemical Study of Methyl Substituent's Position on Quinoline for Inhibition of Aluminium Corrosion inHydrochloric Acid Solution." Science Publishing Group. [Link]

-

ResearchGate. "Direct trifluoromethylation of a quinoline." ResearchGate. [Link]

-

Sci-Hub. "Nucleophilic trifluoromethylation of RF-containing 4-quinolones, 8-aza." Sci-Hub. [Link]

- Google Patents. "US6515127B1 - Method for preparing quinoline-5,8-diones.

-

ResearchGate. "Synthesis, Crystal Structures, Fluorescence and Quantum Chemical Investigations of some Multi-Substituted Quinoline Derivatives | Request PDF." ResearchGate. [Link]

-

Wikipedia. "Trifluoromethylation." Wikipedia. [Link]

-

Organic Chemistry Portal. "Synthesis of quinolines." Organic Chemistry Portal. [Link]

-

IIP Series. "SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW." IIP Series. [Link]

-

Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Quinoline." Pharmaguideline. [Link]

-